6-Ethyl-1,3-dihydroindol-2-one: Structural Profiling, Synthesis, and Applications in Kinase Inhibitor Development
6-Ethyl-1,3-dihydroindol-2-one: Structural Profiling, Synthesis, and Applications in Kinase Inhibitor Development
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper
Executive Summary
In the landscape of targeted therapeutics, the oxindole (1,3-dihydroindol-2-one) scaffold represents a highly privileged pharmacophore, most notably recognized in the multi-kinase inhibitor sunitinib. However, the broad-spectrum activity of first-generation oxindoles often leads to off-target toxicities. The strategic functionalization of the oxindole core—specifically the incorporation of an alkyl group at the C6 position to yield 6-Ethyl-1,3-dihydroindol-2-one (6-ethyl-oxindole)—has emerged as a critical structural modification. This whitepaper provides an in-depth mechanistic and synthetic analysis of 6-ethyl-1,3-dihydroindol-2-one, detailing its physicochemical properties, field-proven synthetic methodologies, and its pivotal role in developing selective inhibitors for AMP-activated protein kinase (AMPK) and phosphatidylinositol 5-phosphate 4-kinase (PI5P4K).
Physicochemical and Structural Profiling
The addition of an ethyl group at the 6-position of the oxindole ring fundamentally alters the molecule's thermodynamic interaction with kinase binding pockets. While the core oxindole maintains critical hydrogen-bonding interactions with the kinase hinge region, the C6-ethyl moiety provides a distinct entropic benefit by displacing highly ordered water molecules and expanding into the hydrophobic regions adjacent to the DFG (Asp-Phe-Gly) motif [1].
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | 6-Ethyl-1,3-dihydroindol-2-one (or 6-Ethylindolin-2-one) |
| CAS Registry Number | 557093-41-1 [3] |
| Molecular Formula | C₁₀H₁₁NO |
| Molecular Weight | 161.20 g/mol |
| Appearance | White to pale brown solid (dependent on synthetic route) |
| ¹H NMR (400 MHz, CDCl₃) | |
| Primary Application | Synthetic intermediate for AMPK and PI5P4K inhibitors |
Synthetic Methodologies: Causality & Protocols
From a synthetic standpoint, appending an alkyl chain to an aromatic core via transition-metal catalysis presents specific challenges. Direct
To mitigate this, two distinct, self-validating protocols are utilized in the field. Protocol A outlines the direct coupling method, while Protocol B details a higher-yielding two-step approach utilizing a vinyl intermediate to bypass
Protocol A: Direct Suzuki-Miyaura Coupling
Note: This direct route is step-efficient but typically yields lower recovery (~26%) due to the aforementioned
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Reagent Assembly: Charge a reaction vessel with 6-bromoindolin-2-one (1.50 g, 7.07 mmol), ethylboronic acid (1.50 g, 20.3 mmol), Pd(dppf)Cl₂ catalyst (1.04 g, 1.41 mmol), and K₃PO₄ base (4.50 g, 21.2 mmol).
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Solvent Addition: Suspend the mixture in a degassed solvent system of H₂O (10 mL) and 1,4-dioxane (25 mL).
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Reaction Execution: Stir the mixture at 90 °C for 24 hours under a strict N₂ atmosphere. A characteristic black suspension will form, indicating palladium black precipitation as the catalytic cycle progresses.
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Validation: Monitor via LCMS until the disappearance of the 6-bromoindolin-2-one mass peak. Extract and purify via silica gel chromatography to yield the product as a white solid.
Protocol B: Two-Step Vinyl Coupling & Hydrogenation
Note: This is the preferred method for high-purity applications in drug discovery [1].
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Step 1 (Vinylation): React 6-bromoindolin-2-one with vinylboronic acid (or an isopropenylboronic ester) under standard Suzuki conditions to isolate 6-vinylindolin-2-one.
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Step 2 (Hydrogenation): Dissolve the 6-vinylindolin-2-one intermediate (68 mg, 0.43 mmol) in methanol (4 mL).
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Catalyst Addition: Add Palladium on carbon (Pd/C, 7 mg, 10% w/w).
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Reduction: Evacuate the flask under vacuum and backfill with H₂ gas (repeat 3 times). Stir under a hydrogen atmosphere at room temperature for 16 hours.
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Validation & Isolation: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Remove the solvent in vacuo. The quantitative conversion yields 6-ethylindolin-2-one as a pale brown solid, requiring minimal downstream purification.
Synthetic workflow for 6-ethylindolin-2-one via Suzuki coupling and hydrogenation.
Pharmacological Applications: Kinase Modulation
The 6-ethyl-1,3-dihydroindol-2-one scaffold is not a final active pharmaceutical ingredient (API) itself, but rather a highly specialized modular building block used to synthesize advanced kinase inhibitors.
AMPK Inhibition and Selectivity
AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis. While AMPK activation is beneficial in metabolic syndromes, its inhibition is a novel therapeutic strategy in specific oncology contexts where tumors hijack AMPK to survive energetic stress.
First-generation oxindoles like sunitinib inhibit AMPK with nanomolar potency but suffer from broad-spectrum activity against Platelet-Derived Growth Factor Receptors (PDGFR) and Vascular Endothelial Growth Factor Receptors (VEGFR). By utilizing 6-ethyl-1,3-dihydroindol-2-one as a precursor, chemists can synthesize substituted oxindol-3-ylidenes. The C6-ethyl group acts as a steric wedge that interacts specifically with the DFG Asp159 and adjacent Lys47 in the ATP-binding site of AMPK. This precise structural fit increases selectivity for AMPK
Mechanism of action of 6-ethyl-oxindole derivatives on the AMPK signaling pathway.
PI5P4K Inhibition
Beyond AMPK, the 6-ethyl-oxindole core is actively utilized in the synthesis of aryl-bipyridine amine derivatives targeting phosphatidylinositol 5-phosphate 4-kinase (PI5P4K). PI5P4K modulation is heavily implicated in inducing cell cycle arrest and apoptosis in tumor cells, as well as enhancing tumor-specific T-cell immunity. The lipophilic nature of the ethyl group enhances the overall membrane permeability and target residence time of these complex macro-molecular inhibitors [2].
Conclusion
The transition from a simple oxindole to 6-Ethyl-1,3-dihydroindol-2-one represents a masterclass in rational drug design. By understanding the thermodynamic and steric requirements of kinase ATP-binding pockets, researchers can leverage this specific intermediate to synthesize highly selective AMPK and PI5P4K inhibitors. For synthetic chemists, adopting the two-step vinylation-hydrogenation protocol ensures high-fidelity access to this critical building block, bypassing the inherent limitations of direct alkyl Suzuki couplings.
References
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Matheson CJ, Casalvieri KA, Backos DS, Minhajuddin M, Jordan CT, Reigan P. "Substituted oxindol-3-ylidenes as AMP-activated protein kinase (AMPK) inhibitors." European Journal of Medicinal Chemistry, 2020;197:112316. Available at:[Link]
- "WO2019126733A1 - Aryl-bipyridine amine derivatives as phosphatidylinositol phosphate kinase inhibitors." Google Patents, 2019.
